molecular formula C8H8F3NO2S B2517721 Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate CAS No. 1481609-27-1

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B2517721
CAS No.: 1481609-27-1
M. Wt: 239.21
InChI Key: STAWMSHJYZKYJB-UHFFFAOYSA-N
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Description

Structural and Nomenclature Overview

This compound possesses a complex molecular architecture built upon the fundamental thiophene scaffold. The compound's molecular formula, C₈H₈F₃NO₂S, reflects its composition of eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 239.22 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the thiophene ring as the parent structure with numerical positions assigned to indicate the locations of substituents.

The structural framework consists of a planar five-membered thiophene ring system, which serves as the central scaffold for the various functional groups. According to the fundamental principles of thiophene chemistry, this heterocyclic system exhibits aromatic character due to its participation in π-electron delocalization, similar to benzene but with the sulfur atom contributing two electrons to the aromatic sextet. The positioning of substituents follows a specific pattern: the amino group occupies the 2-position adjacent to the sulfur atom, the ethyl carboxylate functionality is located at the 3-position, and the trifluoromethyl group is positioned at the 5-position opposite to the amino substituent.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the thiophene ring system. However, the presence of the amino group introduces potential for hydrogen bonding interactions, while the trifluoromethyl group contributes significant steric bulk and electronic effects. The ethyl ester moiety provides additional conformational flexibility through rotation around the carbon-oxygen bond, allowing for multiple conformational states in solution.

The compound's InChI key, STAWMSHJYZKYJB-UHFFFAOYSA-N, provides a unique digital identifier for chemical databases and computational applications. This standardized representation ensures unambiguous identification across different chemical information systems and facilitates accurate literature searches and structural comparisons.

Historical Context in Heterocyclic Chemistry

The historical development of thiophene chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compounds. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery led to the isolation of thiophene as the substance responsible for this distinctive color reaction, marking the beginning of systematic thiophene chemistry.

The chemistry of 2-aminothiophenes has emerged as one of the most extensive and dynamic fields of present-day thiophene research. Since 1961, when the first report on the Gewald reaction was published, this synthetic methodology became a universal method for the synthesis of substituted 2-aminothiophenes and has gained prominence in recent times due to the availability of reagents and mild reaction conditions. The Gewald aminothiophene synthesis consists of base-catalyzed condensation of a ketone having an α-methylene group with a β-ketonitrile to form an olefin, followed by cyclization with elemental sulfur.

The evolution of synthetic methods for thiophene derivatives has been driven by their increasing importance in medicinal chemistry applications. Thiophene derivatives have been well known for their therapeutic applications, with simple thiophenes being stable liquids that closely resemble corresponding benzene compounds in boiling point and even in smell. The discovery that thiophenes occur in coal tar distillates provided early access to these compounds, but modern synthetic approaches have enabled the preparation of sophisticated derivatives with precisely positioned functional groups.

The development of trifluoromethylated heterocyclic chemistry represents a more recent advancement in the field. The synthesis of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy. This approach has enabled chemists to incorporate the trifluoromethyl motif into various heterocyclic frameworks, including thiophenes, leading to compounds with enhanced pharmaceutical properties.

The specific combination of amino and trifluoromethyl substituents on the thiophene ring reflects modern molecular design principles that seek to balance electronic effects, steric factors, and pharmacological properties. This represents a significant evolution from the early days of thiophene chemistry when structural diversity was limited by available synthetic methods.

Role of Trifluoromethyl and Amino Substituents in Molecular Design

The incorporation of trifluoromethyl and amino substituents in this compound reflects sophisticated molecular design principles that leverage the unique properties of these functional groups. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities.

The trifluoromethyl substituent at the 5-position serves multiple functions in the molecular architecture. As a strongly electron-withdrawing group, it significantly influences the electronic distribution within the thiophene ring system, affecting both the reactivity and stability of the molecule. Research has demonstrated that compounds containing the nitrogen-trifluoromethyl motif show higher lipophilicity and latent increased metabolic stability and cellular permeability compared with their methyl counterparts, illustrating the potential of the nitrogen-trifluoromethyl motif. This electronic effect extends throughout the conjugated system, modulating the properties of adjacent functional groups.

The strategic positioning of the amino group at the 2-position creates a complementary electronic environment to the trifluoromethyl substituent. While the trifluoromethyl group withdraws electron density from the ring system, the amino group serves as an electron-donating substituent, creating a balanced electronic distribution that can be fine-tuned for specific applications. This electron-donating character of the amino group enhances the nucleophilic character of the thiophene ring, particularly at positions adjacent to the amino substituent.

Substituent Position Electronic Effect Steric Effect Functional Role
Amino 2 Electron-donating Minimal Nucleophilic site, hydrogen bonding
Trifluoromethyl 5 Electron-withdrawing Significant bulk Lipophilicity, metabolic stability
Ethyl carboxylate 3 Electron-withdrawing Moderate Ester functionality, synthetic handle

The combination of these substituents creates a unique reactivity profile that has been exploited in various synthetic applications. The electron-rich amino group can participate in nucleophilic reactions, while the electron-poor regions of the molecule, influenced by the trifluoromethyl and ester groups, can undergo electrophilic transformations. This dual reactivity makes the compound a versatile intermediate in organic synthesis.

Studies on thiophene derivatives as potential therapeutic agents have highlighted the importance of substitution patterns in determining biological activity. For instance, recent research on thiophene derivatives as antiviral agents demonstrated that modifications to the thiophene scaffold, including the introduction of trifluoromethyl groups, can significantly enhance antiviral activity in the micromolar range. The specific electronic and steric effects of the trifluoromethyl group contribute to improved binding affinity and selectivity for biological targets.

The amino substituent also plays a crucial role in medicinal chemistry applications by serving as a site for further chemical modifications. The primary amino group can be readily converted to amides, sulfonamides, or other nitrogen-containing functionalities, providing access to diverse structural analogs. This synthetic versatility has been demonstrated in the development of thiophene-arylamide derivatives as enzyme inhibitors, where systematic optimization of substituents led to compounds with potent antimicrobial activity and low cytotoxicity.

The interplay between the trifluoromethyl and amino substituents extends beyond simple electronic effects to influence the three-dimensional structure and conformational preferences of the molecule. The bulky trifluoromethyl group can restrict rotation around adjacent bonds, while the amino group can engage in intramolecular hydrogen bonding interactions that stabilize specific conformations. These structural considerations are particularly important in medicinal chemistry applications where molecular recognition and binding to biological targets depend on precise three-dimensional arrangements of functional groups.

Properties

IUPAC Name

ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)4-3-5(8(9,10)11)15-6(4)12/h3H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAWMSHJYZKYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate typically involves the condensation of ethyl 2-cyanoacetate with trifluoroacetaldehyde and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols; often conducted in polar solvents under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-substituted thiophene derivatives.

Scientific Research Applications

Chemistry

  • Precursor for Heterocycles : Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is utilized as a building block in the synthesis of various heterocyclic compounds. These derivatives are often explored for their potential applications in pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its interaction with biological targets can lead to significant effects on cellular processes.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens, showing promise in treating infections .

Medicine

  • Anticancer Properties : this compound has been studied for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against multiple cancer cell lines, indicating its utility in cancer therapeutics .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Industry

  • Organic Semiconductors : Due to its electronic properties, this compound is employed in the development of organic semiconductors and materials for electronic devices .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound showed significant inhibition of cell proliferation with an IC50 value in the nanomolar range, suggesting strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was assessed against various bacterial strains using the disc diffusion method. Results indicated that it exhibited notable antibacterial effects, particularly against Gram-positive bacteria, highlighting its therapeutic potential .

Data Tables

Application AreaSpecific UseObservations
ChemistryPrecursor for heterocyclesValuable in synthesizing complex compounds
BiologyEnzyme inhibitionPotential modulator of cellular pathways
MedicineAnticancer activitySignificant cytotoxicity against cancer cell lines
IndustryOrganic semiconductorsUtilized in electronic device fabrication

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to modulation of biological pathways and exertion of its pharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at Position 5

Electron-Withdrawing Groups (EWGs):
  • Ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate (56): Replaces -CF₃ with a 4-chlorophenyl group. Exhibits potent adenosine receptor modulation (EC₅₀ = 6.6 µM, AE score = 57.0%) due to enhanced π-π stacking and halogen bonding . Key Difference: The chloro group increases hydrophobicity but reduces electronic effects compared to -CF₃.
  • Ethyl 2-amino-5-(4-pyridyl)thiophene-3-carboxylate (6): Substitutes -CF₃ with a pyridyl ring. Key Difference: The pyridyl group introduces basicity, improving water solubility but reducing membrane permeability compared to -CF₃.
Hydrophobic/Alkyl Groups:
  • Ethyl 2-amino-5-benzylthiophene-3-carboxylate (CAS 216686-60-1): Features a benzyl group at position 4. Higher lipophilicity (LogP ~4.2) compared to the -CF₃ analogue (LogP ~3.9), favoring blood-brain barrier penetration . Synthetic Utility: Often used in anticancer scaffolds due to enhanced cellular uptake .
  • Limitation: Lower yield in cyclization reactions due to steric effects .

Halogen-Substituted Analogues

  • Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS 1094398-56-7): Bromine at position 5 enhances halogen bonding in protein-ligand interactions. Molecular weight: 326.21 g/mol; used in radiopharmaceuticals due to bromine’s isotopic properties .
  • Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate (CAS 61019-21-4): Fluorine improves metabolic stability and bioavailability (PSA = 80.56 Ų, LogP = 3.89) . Comparison: Fluorine’s smaller size compared to -CF₃ allows tighter binding in enzyme active sites .

Ester Group Modifications

  • Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (CAS 884497-36-3): Methyl ester reduces steric bulk but increases susceptibility to esterase hydrolysis compared to ethyl esters . Application: Precursor for high-throughput screening libraries due to rapid derivatization .
  • Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate (CAS 314282-29-6): Cyano and trifluoroacetyl groups enhance electrophilicity for nucleophilic substitution reactions. Molecular formula: C₁₁H₉F₃N₂O₃S; used in peptide mimetics .

Physicochemical Properties

Compound (CAS) Molecular Weight LogP PSA (Ų) Water Solubility
Target Compound ~265.22 3.89 80.56 Low
5-(4-Chlorophenyl) analogue (56) 316.74 4.12 75.90 Moderate
5-(3-Bromophenyl) analogue 326.21 4.35 70.20 Low
5-(4-Fluorophenyl) analogue 265.30 3.89 80.56 Moderate

Biological Activity

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the thiophene family, characterized by the presence of a trifluoromethyl group, which enhances its biological properties. The trifluoromethyl group is known for increasing lipophilicity and binding affinity to biological targets, making it a valuable pharmacophore in drug design.

Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. Its mechanism typically involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Signaling Modulation: It can influence cell signaling pathways, particularly those mediated by kinases, which are vital in various cellular processes including proliferation and apoptosis.

Biochemical Pathways:
The compound affects several biochemical pathways, leading to diverse pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer activities. These effects are attributed to its ability to modulate key signaling pathways involved in these processes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing notable cytotoxic effects.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

Table 1: Cytotoxicity of this compound against different cancer cell lines.

In a study involving the MCF-7 cell line, the compound demonstrated an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It modulates the activity of transcription factors such as NF-κB and AP-1, which play crucial roles in inflammatory responses. In vitro studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Table 2: Antimicrobial activity of this compound.

Case Studies

  • Study on Anticancer Properties:
    In a recent study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on multiple cancer types. Results indicated a dose-dependent inhibition of tumor growth in xenograft models .
  • Inflammation Model Study:
    A study conducted on lipopolysaccharide-stimulated macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential for treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , which involves condensation of ketones, cyanoacetate derivatives, and sulfur in the presence of a base. For example, a Dean-Stark apparatus is used to remove water during reflux with benzene, ammonium acetate, and glacial acetic acid . Advanced routes include Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-5 position, enhancing structural diversity .

Q. Which spectroscopic and analytical methods are used to confirm its structure and purity?

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct 19F^{19}\text{F} signals) .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3165 cm1^{-1}, ester C=O at ~1649 cm1^{-1}) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .
  • HPLC : Assesses purity and monitors reaction progress .

Q. What are its primary applications in medicinal chemistry?

  • Anticancer agents : Derivatives exhibit anti-proliferative effects against cancer cell lines by targeting receptors like gonadotropin-releasing hormone .
  • Antimicrobial activity : Thiophene analogs show efficacy against bacterial and fungal strains via interactions with microbial enzymes .

Advanced Research Questions

Q. How do structural modifications at the C-5 position influence biological activity?

Substituents at C-5 significantly alter potency and selectivity:

SubstituentBiological Activity (EC50_{50})Key FindingReference
4-Chlorophenyl6.6 µM (Adenosine Receptor)Enhanced efficacy via hydrophobic interactions
TrifluoromethylNot reportedImproved metabolic stability and lipophilicity
NitrophenylVariableElectronic effects modulate receptor binding

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Assay standardization : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (e.g., pH, co-solvents) may affect EC50_{50} values .
  • Purity validation : Impurities from synthesis (e.g., unreacted intermediates) can skew results; use HPLC >95% purity thresholds .
  • Target validation : Confirm receptor binding via competitive assays (e.g., radioligand displacement) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Triethylamine (TEA) or DMF improves coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of trifluoromethyl intermediates .
  • Workup protocols : Reverse-phase column chromatography (acetonitrile/water gradients) ensures high purity .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Simulates binding to receptors (e.g., adenosine A2A_{2A}) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .

Safety and Handling

Q. What precautions are required for safe laboratory handling?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation category 2A) .
  • Ventilation : Use fume hoods due to respiratory toxicity risks (STOT category 3) .
  • Waste disposal : Follow EPA guidelines for halogenated waste (CAS 351156-51-9) .

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